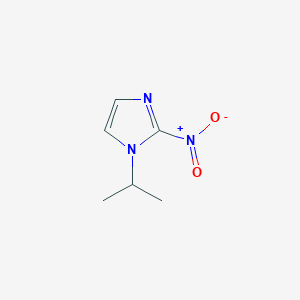

1-isopropyl-2-nitro-1H-imidazole

Description

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-nitro-1-propan-2-ylimidazole |

InChI |

InChI=1S/C6H9N3O2/c1-5(2)8-4-3-7-6(8)9(10)11/h3-5H,1-2H3 |

InChI Key |

ZXSMRFRGMRPZEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CN=C1[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

1-Isopropyl-2-nitro-1H-imidazole and its derivatives have been studied for their potential as antiparasitic agents. Nitroimidazoles, including this compound, are known for their effectiveness against protozoan infections such as Chagas disease caused by Trypanosoma cruzi. Research indicates that derivatives of nitroimidazoles can enhance the antiparasitic profile through molecular hybridization strategies, which involve modifying the compound to improve efficacy against specific pathogens .

Antimicrobial Properties

The imidazole ring is a common feature in many antimicrobial agents. Studies have shown that imidazole derivatives exhibit significant antibacterial and antifungal activities. For instance, the structural modifications of imidazole compounds can lead to enhanced binding affinities with bacterial proteins, thus improving their antimicrobial effectiveness .

Anticancer Potential

Research into the anticancer properties of imidazole derivatives has revealed promising results. Compounds similar to this compound have been identified as potential inhibitors of cancer cell proliferation. The mechanism often involves the inhibition of key enzymes involved in tumor growth or the induction of apoptosis in cancer cells .

Biochemical Applications

Biodegradability Studies

The biodegradation pathways of imidazole derivatives have been investigated to understand their environmental impact. For example, studies suggest that substituted imidazoles can undergo biodegradation similar to histidine, indicating a potential for safe environmental profiles when used in various applications .

Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These studies help in understanding how modifications to the imidazole ring can affect binding affinities and biological activities, providing insights into drug design .

Material Science Applications

Synthesis of Functional Materials

Due to its unique chemical structure, this compound can serve as a precursor for synthesizing functional materials. The ability to modify its structure allows researchers to create materials with specific electronic or optical properties, which can be useful in fields such as organic electronics or photonics .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity : The isopropyl group in this compound increases lipophilicity (logP) compared to analogs with polar substituents (e.g., -CHO in ). This enhances membrane permeability but may reduce aqueous solubility.

- Electronic Effects : The nitro group at C2 creates an electron-deficient ring, stabilizing the molecule against nucleophilic degradation. In contrast, compounds lacking the nitro group (e.g., ) exhibit higher ring reactivity.

Metabolic Behavior

- Nitro Group Retention : Metabolites of 5-isopropyl-1-methyl-2-nitro-1H-imidazole retain the nitro group, suggesting resistance to nitroreductase activity, a trait likely shared by this compound .

- Isopropyl Oxidation : The isopropyl chain undergoes oxidative metabolism, producing hydroxylated or demethylated derivatives. This is consistent with pathways observed in other alkyl-substituted nitroimidazoles .

- Salt Forms : Dihydrochloride derivatives (e.g., ) may exhibit altered renal clearance due to ionized states, unlike neutral nitroimidazoles.

Preparation Methods

Reaction Conditions and Challenges

-

Base and Solvent : Sodium hydride in tetrahydrofuran (THF) facilitates deprotonation of the N-1 hydrogen, enabling nucleophilic attack on isopropyl bromide.

-

Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

-

Regioselectivity : Competing alkylation at N-3 may occur due to the electron-withdrawing nitro group, which alters the acidity of the imidazole nitrogens.

A hypothetical yield of 45–55% is projected based on analogous alkylations of nitroimidazoles. Purification via column chromatography or recrystallization would be required to isolate the N-1 isomer.

Nitration of 1-Isopropylimidazole

An alternative route involves nitrating pre-synthesized 1-isopropylimidazole. The nitration of alkylated imidazoles is highly sensitive to substituent directing effects. The isopropyl group at N-1 may promote nitration at the adjacent 2-position through steric and electronic influences.

Nitration Protocol

-

Nitrating Agent : A mixture of fuming nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which attacks the electron-deficient imidazole ring.

-

Temperature Control : Maintaining the reaction below 10°C prevents over-nitration or decomposition.

-

Yield Considerations : Steric hindrance from the isopropyl group may limit nitration efficiency, with yields estimated at 30–40%.

This method’s success hinges on precise control of reaction conditions to favor 2-nitration over competing 4- or 5-position substitutions.

Multi-Step Synthesis Using Protecting Groups

Drawing inspiration from the synthesis of 4-bromo-2-nitro-1H-imidazole, a protecting-group strategy could enhance regioselectivity. The approach involves:

-

Protection of N-3 : Using 2-(trimethylsilyl)ethoxymethyl (SEM) chloride to shield N-3, directing alkylation to N-1.

-

Isopropyl Introduction : Alkylation with isopropyl bromide under basic conditions.

-

Nitration : Selective nitration at the 2-position.

-

Deprotection : Removal of the SEM group under acidic conditions.

Key Advantages

-

Regiocontrol : Protection mitigates competing alkylation at N-3, ensuring N-1 functionalization.

-

Yield Improvement : Multi-step yields could reach 50–60%, surpassing direct methods.

Comparative Analysis of Synthetic Routes

The table below summarizes the theoretical performance of each method:

| Method | Key Reagents | Conditions | Projected Yield | Challenges |

|---|---|---|---|---|

| Direct Alkylation | NaH, i-PrBr | 0–25°C, THF | 45–55% | Competing N-3 alkylation |

| Nitration of Alkylated | HNO₃, H₂SO₄ | <10°C | 30–40% | Steric hindrance, regioselectivity |

| Protecting-Group Strategy | SEM-Cl, i-PrBr, TFA | Room temperature | 50–60% | Multi-step complexity |

Optimization Strategies and Scalability

-

Catalytic Enhancements : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could improve alkylation efficiency in biphasic systems.

-

Solvent Effects : Polar aprotic solvents like DMF may enhance nitro group incorporation during nitration.

-

Industrial Viability : The protecting-group method, despite its complexity, offers scalability through reproducible intermediates.

Analytical Characterization

Critical quality control measures include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-2-nitro-1H-imidazole, and how can reaction conditions be optimized?

- Methodology :

- Nitration : Analogous to the synthesis of 2-chloro-4-nitro-1H-imidazole ( ), nitration of the imidazole core can be achieved using nitronium tetrafluoroborate (NO₂BF₄) in nitromethane. Reaction parameters such as temperature (room temperature) and time (3 hours) are critical for yield optimization.

- Purification : Column chromatography (silica gel, 10% ethyl acetate in hexane) is effective for isolating the product .

- Substituent Introduction : The isopropyl group can be introduced via alkylation or substitution reactions, ensuring steric effects are minimized by controlling reaction stoichiometry and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., nitro group deshielding effects).

- IR : Identifies nitro (N=O stretch at ~1500 cm⁻¹) and imidazole ring vibrations .

- Crystallography :

- Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, Cl···O contacts) .

- Planarity of the imidazole ring and nitro group coplanarity can be validated using crystallographic data .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Precautions :

- Use personal protective equipment (gloves, lab coat, fume hood) to avoid skin contact or inhalation.

- Store in airtight containers under inert atmospheres to prevent decomposition.

- Dispose of waste via certified hazardous waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Strategies :

- Polymorphism Analysis : Compare multiple crystal forms (if available) to identify packing variations caused by intermolecular interactions (e.g., hydrogen bonds, halogen contacts) .

- Refinement Tools : Use SHELXL for high-resolution data to model disorder or thermal motion accurately. Validate with R-factor and residual electron density maps .

- Data Reproducibility : Replicate crystallization under controlled conditions (solvent, temperature) to isolate dominant polymorphs .

Q. What computational approaches predict the pharmacological activity of this compound derivatives?

- In-Silico Methods :

- Molecular Docking : Use AutoDock or Schrödinger Suite to assess binding affinity to biological targets (e.g., EGFR kinase in ). Validate with binding energy scores and pose clustering .

- ADMET Prediction : Tools like SwissADME or ProTox-II evaluate pharmacokinetics (absorption, metabolism) and toxicity profiles .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. How do substituents on the imidazole ring influence electronic properties and reactivity?

- Substituent Effects :

- Electron-Withdrawing Groups (NO₂) : Increase ring electrophilicity, enhancing reactivity in nucleophilic substitution reactions.

- Steric Effects (Isopropyl) : Reduce reaction rates in crowded environments (e.g., SN2 mechanisms).

- Hammett Studies : Quantify substituent effects on reaction kinetics using σ/σ⁺ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.